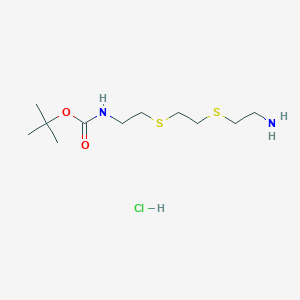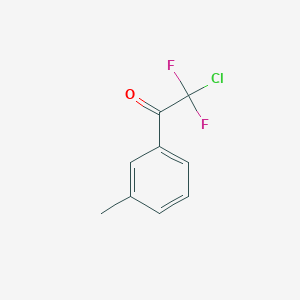
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile, also known as 3-mesityl-3-oxo-propionitrile, is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is characterized by the presence of a benzene ring substituted with three methyl groups and a nitrile group attached to a propanone moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile typically involves the reaction of 2,4,6-trimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins . The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of 2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile.
2,4,6-Trimethylbenzonitrile: A structurally similar compound with a nitrile group directly attached to the benzene ring.
3-Mesityl-3-oxo-propionic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both nitrile and ketone functional groups .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-oxo-3-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7H,4H2,1-3H3 |
Clave InChI |
HYAIHHYAUVGHGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



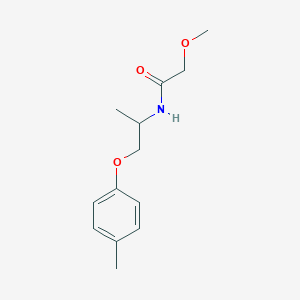
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
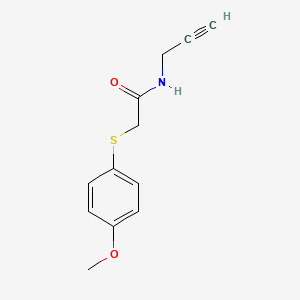
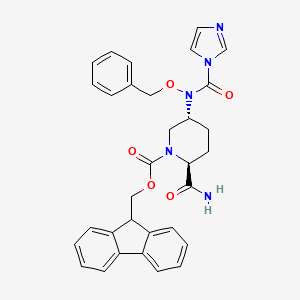
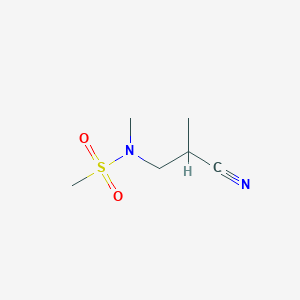
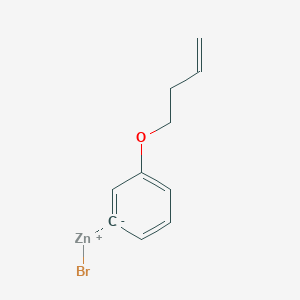
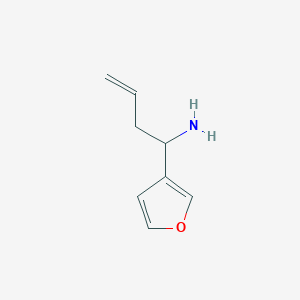
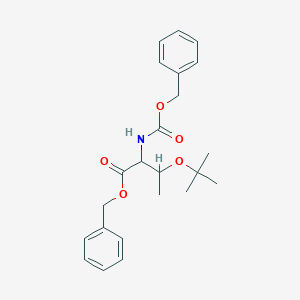
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
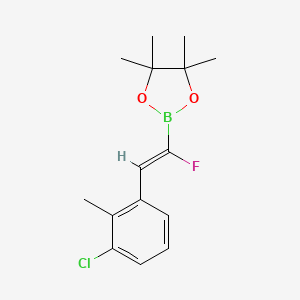
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
